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Compound of Interest

Compound Name:
ETHYL 5H-

OCTAFLUOROPENTANOATE

Cat. No.: B1333793 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 5H-octafluoropentanoate, systematically named ethyl 2,2,3,3,4,4,5,5-

octafluoropentanoate, is a highly fluorinated ester. Its chemical structure, characterized by a

significant degree of fluorination, imparts unique physicochemical properties that are of interest

in various scientific and industrial fields, including materials science and potentially drug

development. The presence of the fluorine atoms can significantly alter molecular properties

such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide

provides a comprehensive overview of the chemical structure, properties, and potential

synthesis of ethyl 5H-octafluoropentanoate, along with a discussion of its relevance in the

broader context of fluorinated compounds in medicinal chemistry.

Chemical Structure and Identification
The chemical structure of ethyl 5H-octafluoropentanoate is defined by a five-carbon

pentanoate backbone where eight hydrogen atoms have been replaced by fluorine atoms, with

an ethyl ester functional group.

Table 1: Chemical Identification of Ethyl 5H-octafluoropentanoate
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Identifier Value

IUPAC Name ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate

Synonyms
ETHYL 5H-OCTAFLUOROPENTANOATE,

ETHYL 5H-PERFLUOROPENTANOATE

CAS Number 2795-50-8[1]

Molecular Formula C₇H₆F₈O₂[1]

Molecular Weight 274.11 g/mol [1]

SMILES CCOC(=O)C(F)(F)C(F)(F)C(F)(F)C(F)F

InChI Key HXWMNJVBQLBDGW-UHFFFAOYSA-N

Physicochemical Properties
The extensive fluorination of the pentanoate chain dramatically influences the physical and

chemical properties of the molecule, leading to high density and a specific boiling point.

Table 2: Physicochemical Properties of Ethyl 5H-octafluoropentanoate

Property Value

Boiling Point 141.2 °C at 760 mmHg

Density 1.458 g/cm³

Synthesis
While a specific, detailed experimental protocol for the synthesis of ethyl 5H-
octafluoropentanoate is not readily available in the reviewed literature, a plausible and

common method for its preparation is the Fischer-Speier esterification. This reaction involves

the acid-catalyzed esterification of a carboxylic acid with an alcohol.

Proposed Experimental Protocol: Fischer-Speier
Esterification
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This protocol is a generalized procedure and would require optimization for the specific

synthesis of ethyl 5H-octafluoropentanoate.

Reactants:

5H-Octafluoropentanoic acid

Anhydrous ethanol

Concentrated sulfuric acid (catalyst)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a drying tube, combine 5H-

octafluoropentanoic acid and an excess of anhydrous ethanol.

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored

by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

After the reaction is complete, cool the mixture to room temperature.

Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.

Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or

dichloromethane).

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

Remove the solvent under reduced pressure using a rotary evaporator.

The crude product can be purified by fractional distillation under reduced pressure to yield

pure ethyl 5H-octafluoropentanoate.
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General Workflow for Chemical Synthesis and Characterization
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Caption: A generalized workflow for the synthesis and characterization of a chemical

compound.

Spectroscopic Characterization (Predicted)
Experimental spectroscopic data for ethyl 5H-octafluoropentanoate are not available in the

public domain. However, based on the known chemical shifts and fragmentation patterns of

similar fluorinated esters, a prediction of the key spectroscopic features can be made.

Table 3: Predicted Spectroscopic Data for Ethyl 5H-octafluoropentanoate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1333793?utm_src=pdf-body
https://www.benchchem.com/product/b1333793?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Predicted Features

¹H NMR

- Ethyl group (CH₃): Triplet around δ 1.3 ppm. -

Ethyl group (CH₂): Quartet around δ 4.3 ppm. -

Terminal CHF₂ proton: Triplet of triplets around δ

6.0-6.5 ppm.

¹³C NMR

- Ethyl group (CH₃): Signal around δ 14 ppm. -

Ethyl group (CH₂): Signal around δ 64 ppm. -

Carbonyl (C=O): Signal around δ 158 ppm

(quartet due to coupling with adjacent CF₂). -

Fluorinated carbons (CF₂, CHF₂): Multiple

signals in the range of δ 105-125 ppm,

exhibiting complex splitting patterns due to C-F

coupling.

¹⁹F NMR

- Multiple signals are expected in the range of

-110 to -140 ppm relative to CFCl₃,

corresponding to the different fluorine

environments (CF₂ and CHF₂ groups), with

complex spin-spin coupling.

Mass Spec.

- Molecular Ion (M⁺): A peak at m/z = 274. - Key

Fragments: Loss of the ethoxy group (-

OCH₂CH₃) at m/z = 229, and various fragments

resulting from the cleavage of the fluorinated

alkyl chain.

IR Spec.

- C=O stretch (ester): Strong absorption band

around 1770-1790 cm⁻¹. - C-F stretch: Strong,

broad absorption bands in the region of 1100-

1300 cm⁻¹. - C-H stretch (ethyl group): Bands in

the region of 2900-3000 cm⁻¹.

Applications in Drug Development
While no specific applications of ethyl 5H-octafluoropentanoate in drug development have

been documented, the incorporation of fluorine into drug candidates is a well-established
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strategy in medicinal chemistry. Fluorination can significantly enhance the pharmacological

profile of a molecule.

Key benefits of fluorination in drug design include:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can

block metabolic pathways at specific sites, leading to a longer biological half-life of the drug.

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable

electrostatic interactions with biological targets, potentially increasing the potency of a drug.

Improved Lipophilicity and Permeability: Strategic placement of fluorine atoms can modulate

the lipophilicity of a compound, which can improve its absorption, distribution, and ability to

cross cell membranes.

Conformational Control: Fluorine substitution can influence the preferred conformation of a

molecule, which can be crucial for its interaction with a specific binding site.

Given these properties, highly fluorinated esters like ethyl 5H-octafluoropentanoate could

serve as valuable building blocks or intermediates in the synthesis of novel therapeutic agents.

Safety and Handling
Based on available safety data sheets, ethyl 5H-octafluoropentanoate should be handled

with care in a well-ventilated area. It is recommended to use personal protective equipment,

including gloves and safety glasses. The compound may be combustible and should be kept

away from heat and open flames. For detailed safety information, refer to the manufacturer's

Safety Data Sheet (SDS).[1]

Conclusion
Ethyl 5H-octafluoropentanoate is a highly fluorinated organic compound with distinct

physicochemical properties. While specific experimental data on its synthesis and detailed

characterization are limited in publicly accessible literature, its structure suggests potential

utility as a building block in the development of new materials and pharmaceuticals. The

principles of Fischer esterification provide a likely route for its synthesis, and its spectroscopic

features can be predicted based on the analysis of related compounds. The broader field of
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medicinal chemistry continues to leverage the unique advantages of fluorination to improve

drug efficacy and pharmacokinetics, positioning compounds like ethyl 5H-
octafluoropentanoate as molecules of interest for future research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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